8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one features a spirocyclic 1,4,8-triazaspiro[4.5]decane core substituted with a phenyl group at position 3 and a 2-fluorophenylsulfonyl moiety at position 6. This structure combines a rigid spirocyclic framework with electron-withdrawing (sulfonyl) and aromatic (fluorophenyl, phenyl) groups, making it a candidate for diverse pharmacological applications, including receptor modulation and enzyme inhibition. Its synthesis typically involves sulfonylation of the spirocyclic amine precursor, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-15-8-4-5-9-16(15)27(25,26)23-12-10-19(11-13-23)21-17(18(24)22-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTFRBBUEIZRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
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Formation of the Triazaspirodecene Core: : This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a phenyl group and a nitrogen heterocycle can be cyclized using a suitable catalyst.
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Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation reactions. This involves reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
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Fluorination: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazaspirodecene core. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as sulfides or thiols.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The triazaspirodecene core can interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues and Their Properties
- Substituent Effects: Sulfonyl vs. Fluorophenyl Placement: The 2-fluorophenylsulfonyl group differs from Spiperone’s 4-fluorophenyl ketone , which is critical for its dopamine D2 receptor antagonism. Spatial positioning of fluorine influences steric and electronic interactions with target proteins.
Pharmacological Profiles
Table 2: Pharmacological Comparisons
- Receptor Affinity :
- The spiro[4.5]decane scaffold is a common feature in opioid receptor ligands . The target compound’s sulfonyl group may mimic the ketone or amide functionalities seen in Spiperone and simufilam, respectively, but with distinct electronic profiles.
- Compounds like 18 (fluorochroman-substituted) show moderate yields (52%) in synthesis, suggesting feasible scalability , though pharmacological data are lacking.
Physicochemical Properties
Table 3: Computed Properties of Selected Analogues
- Lipophilicity and Solubility: The target compound’s XLogP3 (~3.9) suggests moderate lipophilicity, comparable to sulfanylidene analogues , but higher than simufilam (XLogP3 1.7) due to the sulfonyl group.
Biological Activity
8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article will detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological properties. The presence of a fluorophenyl group and a sulfonyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Structure
- Molecular Formula : CHFNOS
- Molecular Weight : 367.40 g/mol
Research indicates that the compound exhibits several biological activities, primarily through interactions with various molecular targets:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways.
- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes such as carbonic anhydrase and certain proteases. This interaction could be responsible for its therapeutic effects in conditions like hypertension or cancer.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Exhibits selective cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting potential for development as an antimicrobial agent.
Case Studies and Research Findings
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Study on Antitumor Activity :
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05). Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
- Table 1: Effect of Compound on Cell Viability
Concentration (µM) % Cell Viability 0 100 10 85 25 60 50 30 -
Neuroprotective Study :
- In an animal model of neurodegeneration, administration of the compound significantly reduced markers of oxidative stress compared to controls (p < 0.01).
- Table 2: Neuroprotective Effects
Treatment Group Oxidative Stress Marker (µM) Control 15 Compound (10 mg/kg) 8 Compound (20 mg/kg) 5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
